molecular formula C7H6Br2FNO2S B13255974 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide

2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13255974
M. Wt: 347.00 g/mol
InChI Key: DRILYMJBKOVKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide characterized by a benzene ring substituted with two bromine atoms at positions 2 and 6, a fluorine atom at position 4, and a methylated sulfonamide group at position 1. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, which differentiate it from related compounds .

Properties

Molecular Formula

C7H6Br2FNO2S

Molecular Weight

347.00 g/mol

IUPAC Name

2,6-dibromo-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6Br2FNO2S/c1-11-14(12,13)7-5(8)2-4(10)3-6(7)9/h2-3,11H,1H3

InChI Key

DRILYMJBKOVKQL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1Br)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the bromination and sulfonation of a fluorinated benzene derivative. The reaction conditions often require the use of bromine and sulfuric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by their subsequent transformation into the final product. These methods are designed to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a pharmacologically active compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide with analogous sulfonamide derivatives, focusing on substituent effects, crystallographic data, and functional applications.

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents (Positions) Key Functional Groups Primary Use (if documented)
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide Br (2,6), F (4), N-methyl (1) Sulfonamide Not explicitly stated
Tolylfluanid [1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide] Cl (1,1), F (1), N-dimethylamino, 4-methylphenyl Methanesulfonamide Fungicide
Dichlofluanid [1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide] Cl (1,1), F (1), N-dimethylamino Methanesulfenamide Fungicide

Key Observations:

  • Halogenation Patterns: The target compound features bromine (Br) at positions 2 and 6, contrasting with chlorinated analogs like tolylfluanid and dichlofluanid.
  • Sulfonamide vs. Sulfenamide/Sulfonyl Groups : The N-methyl sulfonamide group in the target compound differs from the methanesulfenamide (S=NH) group in dichlofluanid. Sulfonamides generally exhibit higher thermal stability and hydrogen-bonding capacity, which may influence crystallization behavior or biological target binding .

Crystallographic and Computational Analysis

The Mercury CSD 2.0 software () enables advanced visualization and comparison of crystal structures. Key metrics might include:

  • Intermolecular Interactions : Halogen bonding (C-Br···O/N) in the target compound vs. C-Cl···O/N in chlorinated analogs.
  • Packing Efficiency : Bromine’s bulkiness may reduce packing density compared to chlorine-substituted structures.
  • Void Analysis : Larger substituents (Br vs. Cl) could create distinct void spaces, impacting material properties .

Biological Activity

2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, along with data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which can significantly influence its biological activity. The molecular formula is C7H6Br2FNO2SC_7H_6Br_2FNO_2S, and it has a molecular weight of approximately 292.0 g/mol.

PropertyValue
Molecular FormulaC₇H₆Br₂FNO₂S
Molecular Weight292.0 g/mol
IUPAC Name2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide
Melting PointNot specified

Antimicrobial Properties

Research indicates that sulfonamides, including 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide, exhibit antimicrobial activity. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively, suggesting a potential role in treating infections caused by resistant strains .

Anticancer Activity

Recent investigations have explored the anticancer properties of sulfonamide compounds. For instance, a related study highlighted that certain sulfonamide derivatives could inhibit cell proliferation in various cancer cell lines, including those associated with lung cancer . Although specific data on 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is limited, its structural analogs have shown promising results.

The biological activity of 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria . This inhibition leads to a depletion of folate and subsequently disrupts bacterial DNA synthesis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study assessing various sulfonamides against Gram-positive and Gram-negative bacteria, it was found that compounds with similar structures to 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : A related compound demonstrated an IC50 value of 3.14 µM against A549 lung cancer cells, indicating potential for therapeutic applications in oncology . While direct studies on 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide are necessary to confirm similar effects, its structural characteristics suggest it may possess comparable activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.